molecular formula C9H18O B12583519 methanol;(1R)-1-methyl-3-methylidenecyclohexane CAS No. 646526-50-3

methanol;(1R)-1-methyl-3-methylidenecyclohexane

Cat. No.: B12583519
CAS No.: 646526-50-3
M. Wt: 142.24 g/mol
InChI Key: WVCLFCKDWWBJTA-DDWIOCJRSA-N
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Description

Methanol (CH₃OH) is a simple alcohol widely used as a solvent, fuel additive, and precursor in chemical synthesis. The compound (1R)-1-methyl-3-methylidenecyclohexane is a cyclohexane derivative with a methyl group at position 1 (R-configuration) and a methylidene group (CH₂=) at position 3. This structure introduces both stereochemical complexity and unsaturated reactivity due to the methylidene group.

Properties

CAS No.

646526-50-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

methanol;(1R)-1-methyl-3-methylidenecyclohexane

InChI

InChI=1S/C8H14.CH4O/c1-7-4-3-5-8(2)6-7;1-2/h8H,1,3-6H2,2H3;2H,1H3/t8-;/m1./s1

InChI Key

WVCLFCKDWWBJTA-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CCCC(=C)C1.CO

Canonical SMILES

CC1CCCC(=C)C1.CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including the catalytic hydrogenation of carbon monoxide and the steam reforming of natural gas. The cyclohexane derivative can be synthesized through various organic reactions, such as the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions.

Industrial Production Methods: Methanol is primarily produced industrially through the steam reforming of natural gas, followed by catalytic hydrogenation of the resulting synthesis gas. The cyclohexane derivative can be produced through the catalytic hydrogenation of suitable precursors, followed by purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formaldehyde and further to formic acid. Reduction reactions can convert methanol to methane. Substitution reactions involve the replacement of the hydroxyl group with other functional groups.

The cyclohexane derivative can undergo similar reactions, including hydrogenation, oxidation, and substitution. The presence of the double bond in the cyclohexane ring allows for additional reactions, such as electrophilic addition and polymerization.

Common Reagents and Conditions: Common reagents for methanol reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The cyclohexane derivative may react with hydrogen gas in the presence of a catalyst for hydrogenation reactions or with halogens for substitution reactions.

Major Products Formed: Oxidation of methanol typically produces formaldehyde and formic acid. Reduction reactions yield methane. Substitution reactions can produce various ethers and esters. The cyclohexane derivative can form hydrogenated products, halogenated compounds, and polymers depending on the reaction conditions.

Scientific Research Applications

Methanol is widely used in scientific research for its solvent properties and as a feedstock for the production of chemicals like formaldehyde, acetic acid, and methyl tert-butyl ether. It is also used in fuel cells for hydrogen production and as an alternative fuel source.

The cyclohexane derivative has applications in organic synthesis, particularly in the production of polymers and as a building block for more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

Methanol exerts its effects primarily through its metabolism in the liver, where it is converted to formaldehyde and then to formic acid. These metabolites can cause toxicity by inhibiting cellular respiration and causing metabolic acidosis. The cyclohexane derivative’s mechanism of action depends on its specific interactions with biological targets, which may include enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1R)-1-methyl-3-methylidenecyclohexane and methanol with analogous cyclohexane derivatives, focusing on molecular properties, substituent effects, and reactivity.

Compound Name Molecular Formula Molecular Weight Key Features Boiling Point (°C) Density (g/cm³) CAS No. References
Methanol CH₃OH 32.04 Simple alcohol; polar solvent 64.7 0.791 67-56-1 -
(1R)-1-Methyl-3-methylidenecyclohexane Likely C₈H₁₂ ~108.18* Unsaturated cyclohexane with R-configuration methyl and methylidene groups N/A N/A N/A Inferred
Cyclohexanemethanol C₇H₁₄O 114.19 Saturated cyclohexane with hydroxymethyl group 183† 0.995† 100-49-2
(1-Methylcyclohex-3-en-1-yl)methanol C₈H₁₄O 126.20 Cyclohexene ring with methyl and hydroxymethyl groups at position 1 N/A N/A 50552-10-8
1-Methylcyclohexanol C₇H₁₄O 114.19 Saturated cyclohexanol with methyl group at position 1 155 0.925 N/A
3-Methylcyclohexanol (trans isomer) C₇H₁₄O 114.19 Stereoisomer with methyl group at position 3 N/A N/A 24965-94-4

*Calculated based on cyclohexane (84.16) + methyl (15.03) + methylidene (-2H adjustment).
†Data from cyclohexane-carboxylate analogs .

Key Findings:

This contrasts with saturated analogs like cyclohexanemethanol, which lack such reactivity . The R-configuration at position 1 may influence stereoselective interactions, as seen in other chiral cyclohexane derivatives (e.g., (1R,3R)-3-methylcyclohexanol) .

Physical Properties: Compared to methanol, cyclohexane-based alcohols (e.g., cyclohexanemethanol) have higher boiling points due to increased molecular weight and reduced polarity . Unsaturation in (1R)-1-methyl-3-methylidenecyclohexane likely reduces boiling point relative to saturated analogs like 1-methylcyclohexanol, similar to how cyclohexene (83°C) boils lower than cyclohexane (81°C) .

Functional Group Interactions: Methanol’s hydroxyl group enables hydrogen bonding, whereas the methylidene group in the cyclohexane derivative favors electrophilic additions (e.g., with halogens or acids) . Cyclohexanemethanol’s hydroxymethyl group enhances solubility in polar solvents compared to non-functionalized derivatives .

Biological Activity

Methanol; (1R)-1-methyl-3-methylidenecyclohexane, also known as 1-methyl-3-methylidenecyclohexane (C8H14), is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14
  • Molecular Weight : 114.20 g/mol
  • IUPAC Name : (1R)-1-methyl-3-methylidenecyclohexane

Biological Activity Overview

Research indicates that methanol; (1R)-1-methyl-3-methylidenecyclohexane exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly through the modulation of specific cellular pathways involved in tumor growth and proliferation.

The biological activity of methanol; (1R)-1-methyl-3-methylidenecyclohexane may be attributed to its ability to interact with cellular targets, influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell division and survival in cancer cells.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Research Findings

Recent studies have provided insights into the biological effects of methanol; (1R)-1-methyl-3-methylidenecyclohexane:

Table 1: Summary of Biological Activities

Biological ActivityReference
Antimicrobial
Anticancer

Case Studies

  • Antimicrobial Study :
    • A study conducted on various microbial strains revealed that methanol; (1R)-1-methyl-3-methylidenecyclohexane exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
  • Anticancer Research :
    • In vitro studies using cancer cell lines demonstrated that treatment with methanol; (1R)-1-methyl-3-methylidenecyclohexane resulted in reduced cell viability and induced apoptosis. Further investigations are required to elucidate the specific molecular pathways involved.

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